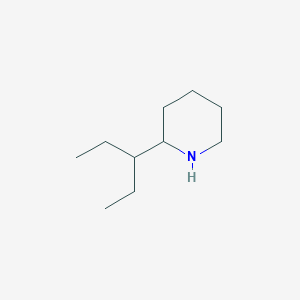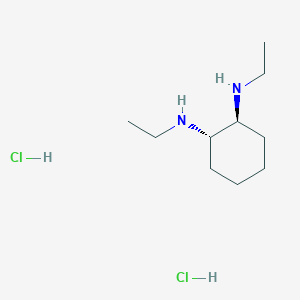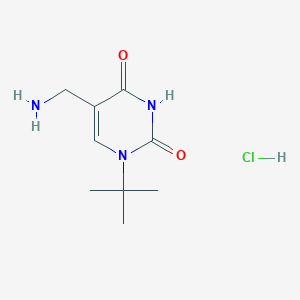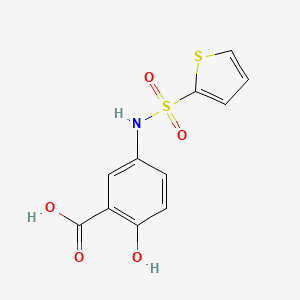![molecular formula C26H33N5O2S B2834781 5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 1112411-80-9](/img/structure/B2834781.png)
5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide” is a chemical compound with the linear formula C37H46O13S4 . It has a molecular weight of 827.027 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that certain thiophene sulfonamide compounds exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a study focused on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, including compounds with structural similarities to 5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide. These compounds displayed potent cytotoxic activity against A549, HeLa, and MCF-7 cancer cell lines, with low toxicity in normal human kidney HEK293 cells. The cytotoxic mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, mediated by the upregulation of caspase-3 and caspase-7 proteins and gene expression levels (Ravichandiran et al., 2019).
Antimicrobial Activity
Thiophene sulfonamide derivatives have also shown promise in antimicrobial applications. A study on the green synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology reported compounds with potential antibacterial and antifungal activities. Some of these compounds demonstrated significant inhibitory effects against Bacillus subtilis and Aspergillus niger, suggesting their utility as novel antimicrobial agents (Sowmya et al., 2018).
Nonlinear Optical Materials
In the field of materials science, thiophene sulfonamide derivatives are explored for their potential in nonlinear optical (NLO) applications. A study on the synthesis of sulfone-substituted thiophene chromophores for second-order NLO revealed that these compounds possess efficient optical nonlinearities, high thermal stability, and good transparency, making them suitable for NLO materials (Chou et al., 1996).
Organic Synthesis and Chemical Properties
Thiophene sulfonamide compounds play a crucial role in organic synthesis, offering novel pathways to synthesize diverse chemical structures. For instance, the reactivity of thiophene sulfonamides with active methylene compounds has been utilized to prepare phosphonium betaines, showcasing the versatility and synthetic utility of these compounds in organic chemistry (Fiore et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)-N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2S/c32-24(27-13-7-16-29-14-5-2-6-15-29)20-10-17-30(18-11-20)26-28-22-12-19-34-23(22)25(33)31(26)21-8-3-1-4-9-21/h1,3-4,8-9,12,19-20H,2,5-7,10-11,13-18H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCOMBSLFSSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
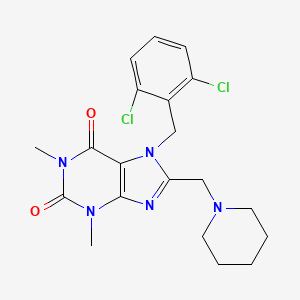
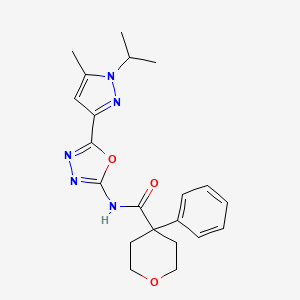
![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)
